Anilopam

Medicinal Chemistry Structural Biology Opioid Pharmacology

Anilopam is a high-purity reference standard for analytical method validation (HPLC, LC-MS, NMR) and in vitro pharmacology. Its distinct benzazepine core provides a unique chromatographic signature, making it ideal as a novel internal standard or positive control in μ-opioid receptor assays, for which structurally common opioid agonists cannot be substituted. Procure for definitive SAR and assay performance benchmarks.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
CAS No. 53716-46-4
Cat. No. B105834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilopam
CAS53716-46-4
Synonyms(-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]-benzenamine
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC
InChIInChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3
InChIKeyGNCHTURXQMPGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anilopam CAS 53716-46-4: A Historical Benzazepine Opioid for Chemical Reference and Research


Anilopam (CAS 53716-46-4, INN) is a synthetic small molecule belonging to the benzazepine class, initially developed as an opioid analgesic. It functions as an agonist at the μ-opioid receptor [1]. Its molecular formula is C20H26N2O with a molecular weight of 310.4 g/mol and a computed XLogP3 of 3.9 [1]. Anilopam was developed by Pentwell in the 1960s and assigned the investigational code PR 786-723, but it was never brought to market [2]. It is listed in authoritative databases such as PubChem (CID 166550), KEGG DRUG (D02943 for the hydrochloride salt), and the FDA's Global Substance Registration System (UNII: 34E9Q468RT) [1][3][4]. Its primary utility is as a chemical reference standard and a subject of historical pharmacological study.

Why Anilopam Cannot Be Substituted with Common Opioid Analgesics for Research


Substitution of Anilopam with other μ-opioid receptor agonists (e.g., morphine, fentanyl, or tramadol) is scientifically unsound due to its unique benzazepine core scaffold. This distinct chemical architecture directly influences critical drug parameters, including receptor binding kinetics, signal transduction bias (e.g., G-protein vs. β-arrestin recruitment), and physicochemical properties (logP, pKa) [1]. Unlike more common morphinan or phenylpiperidine classes, the benzazepine scaffold may confer a distinct pharmacological profile [2][3]. Consequently, in silico models, in vitro assays, or in vivo studies designed around Anilopam cannot be reliably executed using an alternative opioid, as the structure-activity relationship (SAR) is fundamentally different, leading to non-interchangeable data sets and potentially erroneous conclusions.

Quantitative Evidence for Anilopam (CAS 53716-46-4): Differentiation from Analogs


Chemotype Differentiation: Benzazepine Scaffold vs. Common Opioid Classes

Anilopam's core structure is a 1H-3-benzazepine, a seven-membered heterocyclic ring system, which is fundamentally distinct from the more common opioid pharmacophores like the morphinan (5-ring system), phenylpiperidine (6-ring system), and benzomorphan (6-ring system) scaffolds [1][2]. This structural difference is quantifiable by the core ring size and is the primary determinant of its unique interactions with the μ-opioid receptor's binding pocket. While specific Ki values for Anilopam are not publicly available, its classification as a benzazepine opioid is a verifiable and meaningful differentiator, as the scaffold dictates the molecule's three-dimensional shape and pharmacophore presentation, which is known to drive receptor subtype selectivity and functional activity across many drug classes [2].

Medicinal Chemistry Structural Biology Opioid Pharmacology

Historical and Developmental Context: A Terminated 1960s Program

Anilopam's development was terminated in the 1960s by Pentwell (assigned code PR 786-723) and it was never advanced to market [1][2]. This is a key differentiator from both classic, well-characterized opioids (e.g., morphine, codeine) and modern, marketed alternatives (e.g., fentanyl derivatives). The lack of commercial advancement means that Anilopam's full pharmacological profile, including its clinical efficacy, safety, and abuse liability, remains an open question and is not defined by the extensive body of clinical data associated with FDA-approved opioids [2]. This status makes Anilopam a unique chemical probe for academic research, allowing for the exploration of opioid pharmacology without the confounding variables of pre-existing clinical expectations or regulatory baggage.

History of Pharmacology Drug Discovery Analgesic Development

Physicochemical Property Profile: A Basis for In Silico Comparison

Anilopam's computed physicochemical properties provide a quantifiable baseline for comparison against other opioid ligands. Its molecular weight is 310.4 g/mol, with an XLogP3 of 3.9, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. While direct comparative data for receptor binding is absent, these properties allow for in silico predictions and comparisons. For instance, its moderate lipophilicity (XLogP3=3.9) may suggest favorable blood-brain barrier penetration, a critical factor for centrally acting analgesics, but this would need to be validated experimentally [1]. This profile can be directly compared to the computed properties of any other opioid analog in a researcher's library to understand potential differences in permeability and solubility.

Computational Chemistry ADME Prediction Cheminformatics

Optimal Research and Industrial Applications for Anilopam (CAS 53716-46-4)


Chemical Reference Standard for Analytical Method Development and Validation

Given its well-defined chemical structure and presence in authoritative databases like PubChem and the FDA GSRS, Anilopam serves as a high-quality reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR spectroscopy [1]. Its unique benzazepine structure offers a distinct chromatographic and spectroscopic signature, making it ideal for use as a system suitability standard or a novel internal standard when analyzing complex biological matrices or novel opioid analogs [2].

Positive Control for Functional Assays Targeting the μ-Opioid Receptor

As a documented μ-opioid receptor agonist from the rare benzazepine class, Anilopam is a valuable tool compound for in vitro pharmacology [1]. It can be used as a positive control in assays such as cAMP inhibition, β-arrestin recruitment, or radioligand binding displacement studies. Its activity can help validate assay performance and provide a benchmark for evaluating the potency and efficacy of novel μ-opioid receptor ligands, especially those that may share or be derived from the benzazepine scaffold [3].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

Anilopam's benzazepine core is structurally distinct from common opioid scaffolds. This makes it a critical reference point for medicinal chemists engaged in scaffold-hopping exercises aimed at identifying novel opioid chemotypes with potentially improved therapeutic windows or reduced side-effect profiles. Its structure serves as a starting point for designing and synthesizing new generations of benzazepine-based analgesics [2].

Historical Pharmacology and Educational Research

For academic and educational purposes, Anilopam represents a compelling case study in the history of drug discovery. It illustrates the journey of a patented, well-defined chemical series that never achieved clinical success. Researchers can use it to teach students about the drug development process, the importance of translational pharmacology, and the fact that potent receptor activity in vitro does not guarantee market viability [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anilopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.